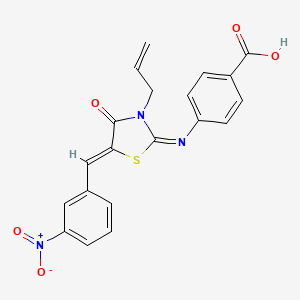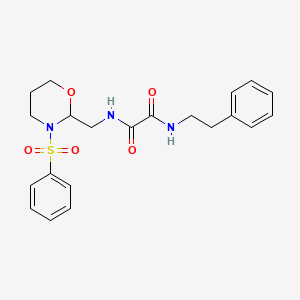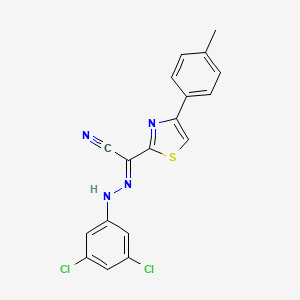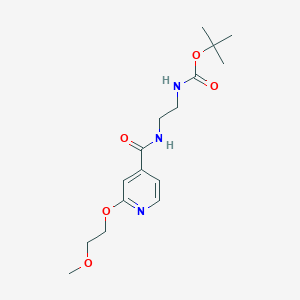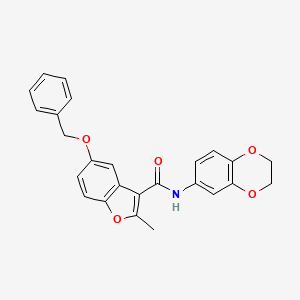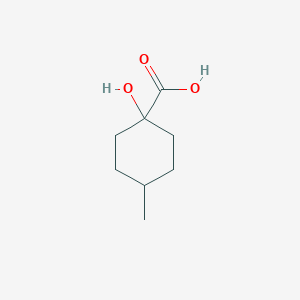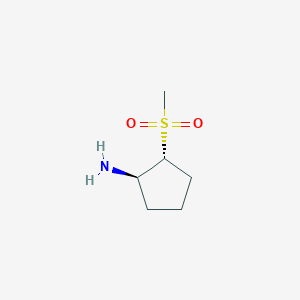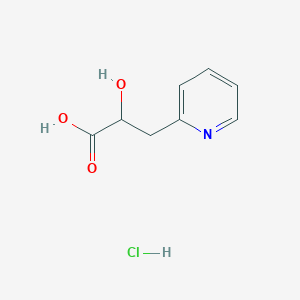
2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride” is 1S/C8H9NO3.ClH/c10-7 (8 (11)12)5-6-3-1-2-4-9-6;/h1-4,7,10H,5H2, (H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 85-86 degrees Celsius . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Oxidation Mechanisms
The study by Moyer and Meyer (1981) examines the chemical properties and oxidation mechanisms of complexes related to 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride. They found that the complex undergoes reversible oxidations, significantly enhancing its properties as an acid compared to its reduced form. This insight is valuable for understanding the acid-base characteristics and potential redox applications of similar compounds in chemical syntheses and environmental applications (Moyer & Meyer, 1981).
Hydrohalogenation Reactions
Muragishi et al. (2017) demonstrated the efficient hydrohalogenation of ethynylpyridines, involving the nucleophilic attack of a halide ion, without special reagents. This process highlights the reactivity of pyridine derivatives, like this compound, towards halogens and their potential use in organic synthesis, particularly in the formation of halogenated compounds (Muragishi, Asahara, & Nishiwaki, 2017).
Water Treatment Applications
Li et al. (2017) investigated the degradation of pyridine, a structurally related compound to 2-Hydroxy-3-pyridin-2-ylpropanoic acid, in drinking water using a dielectric barrier discharge system. The research found that pyridine's degradation is primarily due to the strong oxidizing power of ozone and hydroxyl radicals produced by the system. This study provides a foundation for applying advanced oxidation processes to treat water contaminated with pyridine derivatives (Li, Yi, Zhou, & Wang, 2017).
Catalytic Activity and Acidity
Ward's (1968) research on the infrared spectra of pyridine adsorbed on various zeolites sheds light on the acidic and catalytic properties of pyridine derivatives. The study indicates that pyridinium ions, similar in structure to this compound, exhibit Bronsted acidity, which could influence their role in catalytic reactions and their interaction with solid catalysts (Ward, 1968).
Nucleoside Phosphoramidite Reagents
Gryaznov and Letsinger (1992) explored the selective O-phosphitilation using nucleoside phosphoramidite reagents, highlighting the role of pyridine hydrochloride/imidazole in converting nucleoside phosphoramidites to intermediates. This study emphasizes the utility of pyridine derivatives in the synthesis of nucleotide analogues, which could extend to compounds like this compound in nucleoside and oligonucleotide chemistry (Gryaznov & Letsinger, 1992).
Wirkmechanismus
The mechanism of action for “2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride” is not clearly defined in the literature. It’s important to note that the mechanism of action for a compound can depend on its intended use, which in this case is for research purposes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4,7,10H,5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSODWJMZMMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2956859.png)
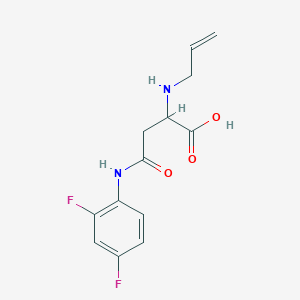
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2956864.png)
![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)
![Methyl 2-methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propanoate](/img/structure/B2956872.png)
